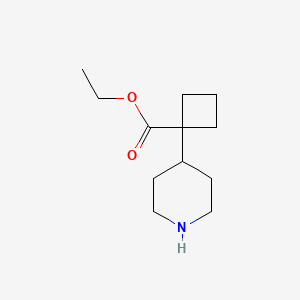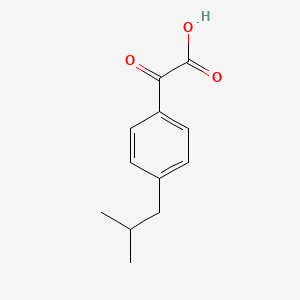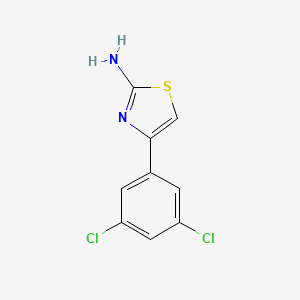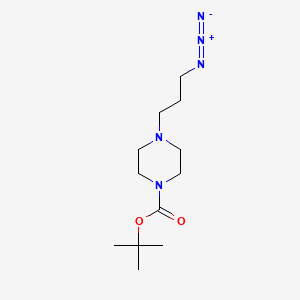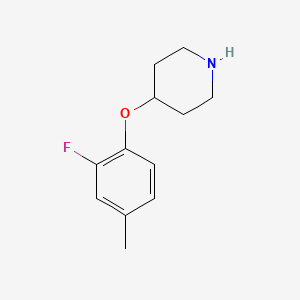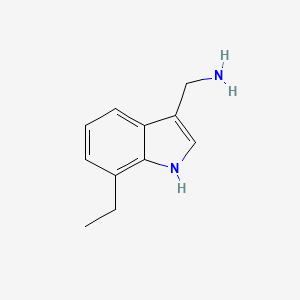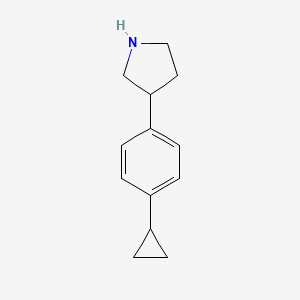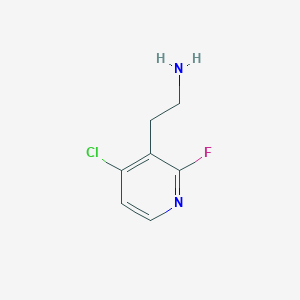![molecular formula C8H8O3 B13538552 3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid](/img/structure/B13538552.png)
3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid is a compound with the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol . It is a tricyclic compound with a unique structure that makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
The synthesis of 3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid can be achieved through several methods. One common approach involves the use of norbornadiene as a starting material . The synthetic route typically includes the following steps:
Cycloaddition Reaction: Norbornadiene undergoes a cycloaddition reaction to form the tricyclic structure.
Oxidation: The tricyclic intermediate is then oxidized to introduce the keto group at the 3-position.
Carboxylation: Finally, the carboxylic acid group is introduced at the 1-position through a carboxylation reaction.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and carboxylation reagents like carbon dioxide .
Applications De Recherche Scientifique
3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of 3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to fit into enzyme active sites, influencing enzyme activity and metabolic pathways. The keto and carboxylic acid groups play crucial roles in these interactions, facilitating binding and reactivity .
Comparaison Avec Des Composés Similaires
3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid can be compared with similar compounds such as:
2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid: This compound has a similar structure but lacks the third ring, making it less rigid.
5-Oxotricyclo[2.2.1.0,2,6]heptane-3-carboxylic acid: This compound has the keto group at a different position, leading to different reactivity and applications.
The uniqueness of 3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid lies in its specific tricyclic structure, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C8H8O3 |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
3-oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid |
InChI |
InChI=1S/C8H8O3/c9-6-3-1-4-5(6)8(4,2-3)7(10)11/h3-5H,1-2H2,(H,10,11) |
Clé InChI |
MXZJIERICGLXSK-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3(C1C3C2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


